REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:7]=1.C([O-])(=O)C.[K+].[B:20]1(B2OC(C)(C)C(C)(C)O2)[O:24]C(C)(C)C(C)(C)[O:21]1>O1CCOCC1.CS(C)=O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[F:14][C:5]1[CH:4]=[CH:3][C:2]([B:20]([OH:24])[OH:21])=[CH:7][C:6]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1 |f:1.2,6.7.8.9.10,^1:52,53,54,55,56,70,71,72,73,74|
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Name
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|
Quantity
|
3.8 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)C1=CC=NC=C1)F
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Name
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potassium acetate
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Quantity
|
2.96 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
|
1 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
370 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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the residue stirred with ice-cold 2 N sodium hydroxide (100 ml) for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed with nitrogen for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to ambient temperature
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter-cake washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
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Type
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FILTRATION
|
Details
|
The aqueous mixture was filtered
|
Type
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WASH
|
Details
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the filtrate washed with diethyl ether (2×75 ml)
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Type
|
TEMPERATURE
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Details
|
the aqueous phase cooled to 0° C.
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Type
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ADDITION
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Details
|
by addition of 36% hydrochloric acid
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Type
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FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)B(O)O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |